

2-Methyl-1-phenyl-1-butanol solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1-phenyl-1-butanol**

Cat. No.: **B13818646**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Profile of **2-Methyl-1-phenyl-1-butanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of **2-Methyl-1-phenyl-1-butanol** (CAS No: 3968-86-3), a compound of interest in the fragrance and chemical synthesis industries. By integrating theoretical principles of molecular structure with predictive data and standardized experimental protocols, this document serves as an essential resource for professionals requiring a nuanced understanding of this molecule's behavior in various solvent systems. We will explore the delicate balance between its hydrophilic and lipophilic characteristics, present a predicted solubility table, and provide a detailed, field-proven methodology for empirical verification based on international standards.

Introduction to 2-Methyl-1-phenyl-1-butanol

2-Methyl-1-phenyl-1-butanol is an aromatic alcohol with the chemical formula $C_{11}H_{16}O$.^{[1][2]} Its structure features a hydroxyl group attached to a carbon that is bonded to both a phenyl ring and a sec-butyl group. This unique arrangement of functional groups imparts a characteristic sweet, floral odor, making it a valuable component in the formulation of perfumes, cosmetics, and other consumer products.^[1] Beyond its olfactory properties, understanding its solubility is critical for its application in chemical synthesis, quality control, and formulation science. This guide elucidates the factors governing its solubility, providing both predictive insights and the means for their experimental validation.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	3968-86-3	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ O	[1] [2]
Molecular Weight	164.24 g/mol	[1] [3]
Boiling Point	233.9 °C at 760 mmHg	[1]
Density	0.963 g/cm ³	[1]

| LogP (Octanol/Water) | 2.76610 |[\[1\]](#) |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For **2-Methyl-1-phenyl-1-butanol**, its solubility is a direct consequence of the interplay between its polar and nonpolar functionalities.

Molecular Structure Analysis: The molecule can be deconstructed into two distinct regions:

- A Hydrophilic Region: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This small, polar "head" promotes interaction and solubility with polar solvents, particularly water and alcohols.
- A Lipophilic Region: The bulky, nonpolar phenyl ring and the sec-butyl group constitute a large hydrophobic "tail." This region interacts favorably with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

The predicted octanol-water partition coefficient (LogP) of approximately 2.77 provides a quantitative measure of this balance.[\[1\]](#) A LogP value significantly greater than 1 indicates that the compound is substantially more soluble in a nonpolar solvent (octanol) than in a polar one (water), classifying it as a lipophilic substance.

Caption: Molecular structure highlighting the hydrophilic and lipophilic regions.

Solubility Profile

While extensive empirical data for **2-Methyl-1-phenyl-1-butanol** is not widely published, a reliable solubility profile can be predicted based on its structure and physicochemical properties.

Aqueous Solubility

Given the dominant nonpolar surface area and a LogP of ~2.77, **2-Methyl-1-phenyl-1-butanol** is expected to have low solubility in water. For context, a structural isomer, 2-Methyl-4-phenyl-2-butanol, has a reported water solubility of 4.57 g/L at 20°C. While not directly transferable, this value suggests a solubility in the range of "slightly soluble" for the target compound. The primary limiting factor is the energy required to disrupt the strong hydrogen-bonding network of water to accommodate the large hydrophobic moiety.

Solubility in Organic Solvents

The compound's solubility in organic solvents is predicted to be significantly higher, following the "like dissolves like" principle.

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Polar Protic	Ethanol, Methanol	Miscible	The alcohol functional group allows for strong hydrogen bonding with the solvent, while the nonpolar tail interacts well with the solvent's alkyl chain.
Polar Aprotic	Acetone, DMSO	Soluble	The molecule's dipole can interact favorably with the dipole of the solvent. The large nonpolar section is also readily solvated.
Nonpolar Aromatic	Toluene, Benzene	Very Soluble	The phenyl ring of the solute has strong π - π stacking and van der Waals interactions with the aromatic solvent.
Nonpolar Aliphatic	Hexane, Heptane	Soluble	The large sec-butyl group and phenyl ring provide a significant nonpolar character, allowing for favorable van der Waals interactions with aliphatic solvents.

Factors Influencing Solubility

- Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility increases with temperature. This is because the additional thermal energy helps overcome

the intermolecular forces in both the solute and solvent, facilitating mixing. This general trend is expected to apply to **2-Methyl-1-phenyl-1-butanol**.

- pH: As a neutral alcohol, **2-Methyl-1-phenyl-1-butanol** does not have an acidic or basic functional group that can be ionized. Therefore, its aqueous solubility is expected to be independent of pH within typical ranges (pH 2-12).

Experimental Determination of Solubility

To move from prediction to empirical fact, a standardized experimental protocol is required. The most authoritative and widely accepted method for determining water solubility is the OECD Test Guideline 105.[4][5] Given the predicted solubility is likely greater than 10^{-2} g/L, the Flask Method described within this guideline is the most appropriate choice.[4]

Protocol: The Shake-Flask Method (Adapted from OECD 105)

This protocol is a self-validating system designed to establish a thermodynamic equilibrium between the dissolved and undissolved substance, ensuring a true measure of saturation solubility.

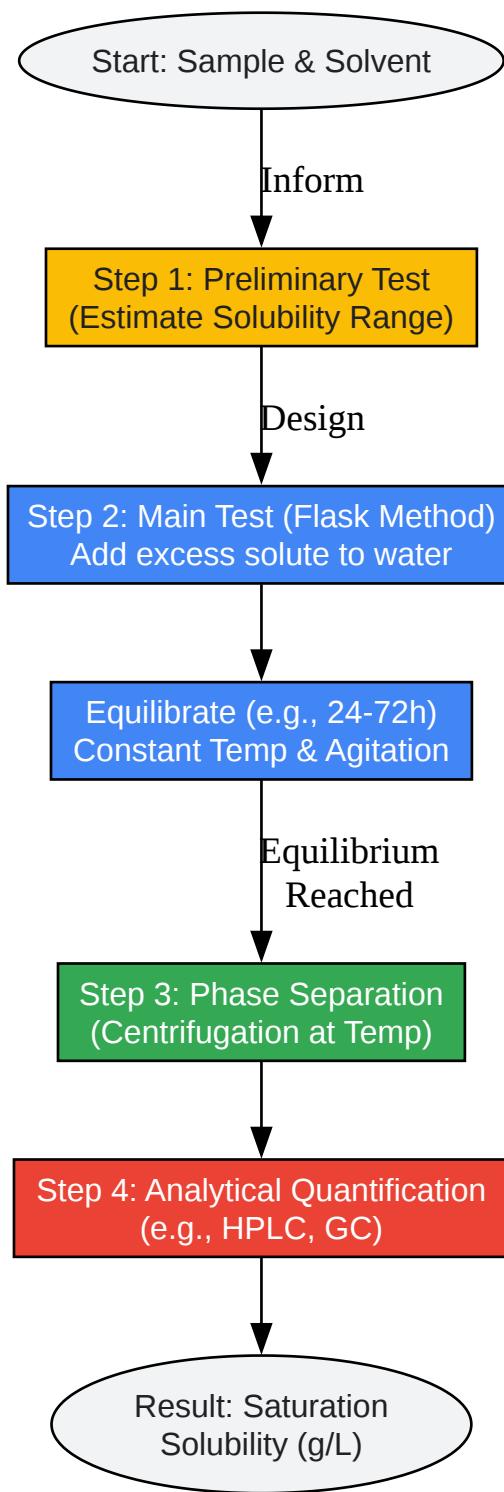
Step 1: Preliminary Test

- Causality: To estimate the approximate solubility and the time required to reach equilibrium. This prevents using excessive material and ensures the main experiment is run for a sufficient duration.
- Procedure:
 - Add a known amount of **2-Methyl-1-phenyl-1-butanol** (e.g., 100 mg) to a vial.
 - Add a small volume of water (e.g., 1 mL), stir vigorously for 10 minutes, and visually inspect for dissolution.
 - If dissolved, incrementally add more solute until it no longer dissolves. If not dissolved, incrementally add more water until it does. This provides a rough order-of-magnitude for the main test.

Step 2: Main Test - Equilibration

- Causality: To create a saturated solution at a constant, defined temperature. Solubility is temperature-dependent, so precise control is paramount for reproducibility.
- Procedure:
 - Prepare at least three flasks. To each, add an amount of substance in excess of that determined in the preliminary test to ensure a saturated solution.
 - Add a precise volume of water.
 - Place the flasks in a constant temperature bath (e.g., $20 \pm 0.5 \text{ }^{\circ}\text{C}$) and stir or shake.^[4] The agitation must be sufficient to ensure good mixing but not so vigorous as to cause emulsification.
 - Allow the system to equilibrate for at least 24 hours. Check concentrations at 24, 48, and 72 hours. Equilibrium is reached when three successive measurements are within experimental error.

Step 3: Phase Separation


- Causality: To isolate the aqueous phase (the saturated solution) from any undissolved substance without altering the equilibrium concentration.
- Procedure:
 - Allow the flasks to stand in the temperature bath until the excess solid/liquid has settled.
 - To ensure complete removal of undissolved micro-droplets or particles, centrifuge an aliquot of the solution at the test temperature.
 - Carefully withdraw a sample from the supernatant for analysis.

Step 4: Analysis

- Causality: To accurately quantify the concentration of the dissolved substance in the isolated aqueous phase.

- Procedure:

- Choose a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the phenyl group), Gas Chromatography (GC), or mass spectrometry.
- Prepare a calibration curve using standards of known concentration.
- Determine the concentration of the sample and express the solubility in units of g/L or mol/L.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Implications for Scientific Applications

A thorough understanding of the solubility of **2-Methyl-1-phenyl-1-butanol** is not merely academic; it has direct practical consequences.

- **Fragrance and Cosmetic Formulation:** The compound's high solubility in alcohols and oils, combined with low water solubility, makes it ideal for inclusion in alcohol-based perfumes and oil-based lotions. Its solubility profile dictates which formulation bases are viable and influences its release characteristics and scent longevity on the skin.[\[1\]](#)
- **Chemical Synthesis:** As a reactant or product, its solubility determines the choice of solvent for a reaction medium. A solvent must be chosen in which all reactants are sufficiently soluble to ensure a homogenous reaction, and in which the product may either remain soluble or precipitate for easy separation.

Safety and Handling

When determining solubility or otherwise handling **2-Methyl-1-phenyl-1-butanol**, standard laboratory safety practices should be observed. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

- Handling in a well-ventilated area or fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoiding contact with skin and eyes.
- Keeping away from sources of ignition.

Conclusion

The solubility profile of **2-Methyl-1-phenyl-1-butanol** is characterized by a pronounced lipophilicity, driven by its large phenyl and sec-butyl groups. This results in low predicted aqueous solubility but excellent solubility in a wide range of organic solvents, from polar alcohols to nonpolar hydrocarbons. While precise experimental data is sparse in public literature, the LogP value of ~2.77 serves as a strong predictive tool. For definitive quantification, the OECD 105 Shake-Flask method provides a robust and reliable experimental

framework. This comprehensive understanding is indispensable for researchers and formulators seeking to effectively and safely utilize this compound in their applications.

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [\[Link\]](#)
- OECD, Test No.
- Situ Biosciences, OECD 105 - W
- Analytice, OECD 105 - Water Solubility Test
- Environment and Climate Change Canada, Guidance concerning the water extractability test for polymers. URL: [\[Link\]](#)
- PubChem, 2-Methyl-2-phenyl-1-butanol. URL: [\[Link\]](#)
- Cheméo, Chemical Properties of **2-Methyl-1-phenyl-1-butanol** (CAS 3968-86-3). URL: [\[Link\]](#)
- PubChem, 2-Methyl-4-phenyl-2-butanol. URL: [\[Link\]](#)
- Wikipedia, 2-Methyl-1-butanol. URL: [\[Link\]](#)
- NIST, **2-Methyl-1-phenyl-1-butanol**. URL: [\[Link\]](#)
- TradeIndia, 2-Methyl-1-Butanol Analytical Standard. URL: [\[Link\]](#)
- NIST, **2-Methyl-1-phenyl-1-butanol**. URL: [\[Link\]](#)
- PubChem, 2-Methyl-1-butanol. URL: [\[Link\]](#)
- Restek, 2-Methyl-1-butanol. URL: [\[Link\]](#)
- PubChem, alpha-(1-Methylpropyl)benzenemethanol. URL: [\[Link\]](#)
- Mol-Instincts, 2-methyl-1-phenyl-2-butanol. URL: [\[Link\]](#)
- Quora, Is 1-butanol soluble in hexane?. URL: [\[Link\]](#)
- PubChem, 2-Methyl-2-butanol. URL: [\[Link\]](#)
- IUPAC-NIST Solubility Data Series, Alcohols with Hydrocarbons. URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [\[guidechem.com\]](http://guidechem.com)
- 2. 2-Methyl-1-phenyl-1-butanol [\[webbook.nist.gov\]](http://webbook.nist.gov)

- 3. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- To cite this document: BenchChem. [2-Methyl-1-phenyl-1-butanol solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com